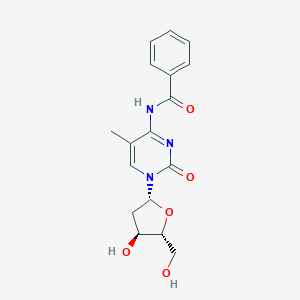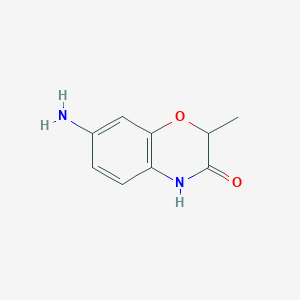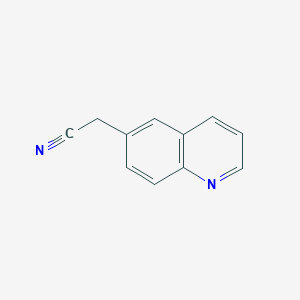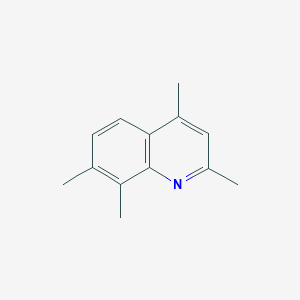
Nocistatina (bovina)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nocistatin is a neuropeptide derived from the precursor protein prepronociceptin. It was first identified in bovine brains and has since been found in various species, including humans, mice, and rats . Nocistatin plays a crucial role in modulating pain transmission by counteracting the effects of nociceptin, another neuropeptide derived from the same precursor . Nocistatin is known for its ability to block nociceptin-induced allodynia and hyperalgesia, making it a significant compound in pain management research .
Aplicaciones Científicas De Investigación
Nocistatin has a wide range of applications in scientific research:
Pain Management: Nocistatin is extensively studied for its role in modulating pain.
Biochemistry: The peptide is used in studies involving peptide synthesis, purification, and characterization techniques.
Mecanismo De Acción
Target of Action
Nocistatin (bovine) is an endogenous peptide derived from the same precursor as nociceptin . It primarily targets the NOP receptor, opposing the action of nociceptin . It also modulates 5-HT transmission in the mouse neocortex via mechanisms separate from nociceptin/orphanin FQ .
Mode of Action
Nocistatin (bovine) interacts with its targets by blocking nociceptin-induced allodynia and hyperalgesia . It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . Furthermore, it has been found to activate acid-sensing ion channels (ASICs), an effect that correlates with the acidic nature of Nocistatin .
Biochemical Pathways
Nocistatin (bovine) affects several biochemical pathways. It inhibits 5-hydroxytryptamine release in the mouse neocortex via presynaptic G i/o protein-linked pathways . It also reverses nociceptin inhibition of glutamate release from rat brain slices . Moreover, it has been found to modulate c-Fos expression in the mouse thalamus .
Result of Action
The molecular and cellular effects of Nocistatin (bovine)'s action include the reversal of nociceptin-induced allodynia and hyperalgesia . It also attenuates pain evoked by prostaglandin E2 . At high doses, intrathecally injected Nocistatin was pronociceptive, whereas lower doses elicited antinociception .
Action Environment
The action of Nocistatin (bovine) can be influenced by environmental factorsInstead, it acidifies the bath solution to an extent that can fully explain the previously reported activation by this highly acidic peptide .
Análisis Bioquímico
Biochemical Properties
Nocistatin (bovine) interacts with various enzymes, proteins, and other biomolecules. It has been shown to reverse nociceptin inhibition of glutamate release from rat brain slices . This suggests that Nocistatin (bovine) may interact with glutamate receptors or other proteins involved in glutamate signaling .
Cellular Effects
Nocistatin (bovine) has been shown to modulate c-Fos expression in the mouse thalamus . This suggests that Nocistatin (bovine) may influence cell function by modulating gene expression
Molecular Mechanism
It is known to block nociceptin-induced allodynia and hyperalgesia , suggesting that it may interact with nociceptin receptors or other proteins involved in nociception .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nocistatin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of nocistatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable, powdered form . The production process must ensure high purity and consistency to meet research and therapeutic standards .
Análisis De Reacciones Químicas
Types of Reactions: Nocistatin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: Used in SPPS to form peptide bonds.
Protecting Groups: Used to protect reactive amino acid side chains during synthesis.
Major Products: The primary product of these reactions is the nocistatin peptide itself. During synthesis, intermediate peptides may form, which are subsequently elongated to produce the final peptide .
Comparación Con Compuestos Similares
Nocistatin is unique in its ability to counteract the effects of nociceptin, another neuropeptide derived from the same precursor protein . Similar compounds include:
Nociceptin: Unlike nocistatin, nociceptin induces allodynia and hyperalgesia.
Dynorphin: Another neuropeptide involved in pain modulation, but it primarily acts on kappa opioid receptors.
Endorphins: These peptides also modulate pain but act on mu opioid receptors, producing analgesic effects.
Nocistatin’s unique ability to selectively inhibit inhibitory neurotransmitter release and counteract nociceptin’s effects makes it a valuable compound in pain research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPWDFZVRDNEEX-GFTPUIGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H135N21O32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1927.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)
